3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
- The molecular structure of related compounds can be elucidated using techniques such as single-crystal X-ray diffraction4.
Chemical Reactions Analysis
- The chemical reactions involving related compounds are not well-documented. However, the reactions of similar compounds often involve oxidation, reduction, or hydrolysis5.
Physical And Chemical Properties Analysis
- 4-Ethylphenol has a molecular weight of 122.16 g/mol1. It belongs to the family of Phenols and Derivatives, which are compounds containing a phenol moiety, which is a benzene bearing a hydroxyl group1.
Scientific Research Applications
Antibacterial and Antioxidant Activities
- A study found that certain 1,2,4-triazole derivatives, including compounds related to 3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide, exhibited effective antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).
Cancer Cell Migration and Growth Inhibition
- Another research showed that 1,2,4-triazole derivatives bearing hydrazone moiety, similar in structure to the compound , were effective in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).
Synthesis of Chromen-2-ones and Triazoles
- A study synthesized 2-oxo-2H-chromene-3-carbohydrazide and its derivatives, including 1,2,4-triazoles, demonstrating the versatility of this class of compounds in chemical synthesis (Saeed & Ibrar, 2011).
Structure Determination
- Research has been conducted on the structural determination of various 1,2,3-triazole carbohydrazide derivatives, which is essential for understanding their chemical properties and potential applications (Kariuki et al., 2022).
Antimicrobial Activities
- 1,2,4-Triazole derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial activities, with some showing significant activity against various microorganisms (Başoğlu et al., 2013).
Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates
- Ethyl 1,2,4-triazole-3-carboxylates, which are key building blocks in organic synthesis, have been efficiently synthesized, demonstrating the importance of 1,2,4-triazole derivatives in the field of organic chemistry (Khomenko et al., 2016).
Safety And Hazards
Future Directions
- Future research should focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4-Ethylphenol6.
Please note that while this information is related to your query, it may not directly apply to “3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide”. For more accurate information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-7-3-5-8(6-4-7)9-13-10(16-15-9)11(17)14-12/h3-6H,2,12H2,1H3,(H,14,17)(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMUBWGCJUDYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1H-1,2,4-triazole-5-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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